molecular formula C12H19BO2 B157592 Diisopropoxyphenylborane CAS No. 1692-26-8

Diisopropoxyphenylborane

Cat. No.: B157592
CAS No.: 1692-26-8
M. Wt: 206.09 g/mol
InChI Key: DQKUIEDINFBQDR-UHFFFAOYSA-N
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Description

Diisopropoxyphenylborane, also known as diisopropyl phenylboronate, is an organoboron compound with the molecular formula C12H19BO2. It is a boronic ester that is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is characterized by its phenyl group attached to a boron atom, which is further bonded to two isopropoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropoxyphenylborane can be synthesized through the reaction of phenylboronic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:

C6H5B(OH)2+2C3H7OHC6H5B(OCH(CH3)2)2+2H2O\text{C}_6\text{H}_5\text{B(OH)}_2 + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_6\text{H}_5\text{B(OCH(CH}_3\text{)}_2)_2 + 2 \text{H}_2\text{O} C6​H5​B(OH)2​+2C3​H7​OH→C6​H5​B(OCH(CH3​)2​)2​+2H2​O

This reaction is carried out under reflux conditions to ensure complete conversion of the phenylboronic acid to this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Diisopropoxyphenylborane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenylboronic acid and isopropyl alcohol.

    Reduction: It can be reduced to form phenylborane and isopropyl alcohol.

    Substitution: this compound can undergo substitution reactions where the isopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used to replace the isopropoxy groups.

Major Products Formed

    Oxidation: Phenylboronic acid and isopropyl alcohol.

    Reduction: Phenylborane and isopropyl alcohol.

    Substitution: Depending on the nucleophile used, products can include phenylboronic esters with different alkoxy or amino groups.

Scientific Research Applications

Diisopropoxyphenylborane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for boron-containing drugs.

    Medicine: this compound is used in the development of boron neutron capture therapy agents for cancer treatment.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of diisopropoxyphenylborane involves its ability to form stable complexes with various nucleophiles. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from nucleophiles, forming a tetrahedral boronate complex. This property makes this compound a versatile reagent in organic synthesis, as it can facilitate the formation of new bonds through nucleophilic addition or substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar to diisopropoxyphenylborane but lacks the isopropoxy groups.

    Diethyl phenylboronate: Similar structure but with ethoxy groups instead of isopropoxy groups.

    Diphenylborinic acid: Contains two phenyl groups attached to the boron atom.

Uniqueness

This compound is unique due to its combination of a phenyl group and two isopropoxy groups, which provides it with distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.

Properties

IUPAC Name

phenyl-di(propan-2-yloxy)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2/c1-10(2)14-13(15-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKUIEDINFBQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292851
Record name Bis(1-methylethyl) B-phenylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692-26-8
Record name Bis(1-methylethyl) B-phenylboronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1692-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1-methylethyl) B-phenylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropoxyphenylborane
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Synthesis routes and methods

Procedure details

Following the procedure of Example 9, phenyllithium (17 mL, 30.6 mmol) and triisopropoxyborane (5.6 g, 30 mmol) were reacted, and the reaction quenched with acetyl chloride (2.1 mL, 30 mmol) to yield after distillation 5.2 g (25.2 mmol, 84%).
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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